N'-(2,3-dichlorobenzylidene)hexanohydrazide
Overview
Description
“N’-(2,3-dichlorobenzylidene)hexanohydrazide” is a compound that contains a hydrazide group and a dichlorobenzylidene group. The hydrazide group (-CONHNH2) is a derivative of carboxylic acids (-COOH), and it is often involved in the formation of hydrazones. The dichlorobenzylidene group is a type of benzylidene group that has two chlorine atoms attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a hexanohydrazide with a 2,3-dichlorobenzaldehyde. The reaction would likely proceed via a condensation reaction, where water is eliminated to form the C=N bond of the benzylidene group .Molecular Structure Analysis
The molecular structure of “N’-(2,3-dichlorobenzylidene)hexanohydrazide” would consist of a hexanohydrazide chain with a 2,3-dichlorobenzylidene group attached to one end. The presence of the dichlorobenzylidene group would likely make the compound aromatic, and the chlorine atoms could potentially make the compound more reactive .Chemical Reactions Analysis
As a hydrazide, “N’-(2,3-dichlorobenzylidene)hexanohydrazide” could potentially undergo a variety of chemical reactions. For example, it could react with carbonyl compounds to form hydrazones, or it could undergo oxidation to form azo compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of “N’-(2,3-dichlorobenzylidene)hexanohydrazide” would depend on its structure. For example, the presence of the dichlorobenzylidene group could potentially make the compound more reactive. Additionally, the compound’s solubility, melting point, and boiling point would depend on its specific structure .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]hexanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O/c1-2-3-4-8-12(18)17-16-9-10-6-5-7-11(14)13(10)15/h5-7,9H,2-4,8H2,1H3,(H,17,18)/b16-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGHADYKAYJRKE-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=C(C(=CC=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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